Momordin I
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Overview
Description
Momordin I is a triterpenoid saponin compound derived from plants of the genus Momordica, which includes the bitter melon (Momordica charantia) and the balsam apple (Momordica balsamina) . This compound is known for its potent inhibitory effects on protein synthesis in eukaryotic cells by inactivating ribosomes .
Preparation Methods
The preparation of Momordin I involves extracting it from plants rich in triterpenoid saponin derivatives. One method includes mixing the plant or plant extract with acid to obtain an extract, adjusting the pH with an alkali, and then separating the compound using column chromatography. The final step involves recrystallizing the obtained sample to achieve a pure product . This method is suitable for industrial production due to its simplicity and the ability to recycle solvents used in the process .
Chemical Reactions Analysis
Momordin I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Momordin I has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology and medicine, this compound is known for its antiviral properties, including its ability to inhibit the replication of viruses such as SARS-CoV-2 and HIV-1 . It also exhibits anti-tumor activities, inducing apoptosis in cancer cells through various molecular pathways . Additionally, this compound has been shown to ameliorate psoriasis skin damage by modulating inflammatory pathways .
Mechanism of Action
The mechanism of action of Momordin I involves its ability to inhibit protein synthesis by inactivating ribosomes. This is achieved through its RNA N-glycosylase activity, which removes specific bases from the ribosomal RNA, thereby preventing protein synthesis . In cancer cells, this compound induces apoptosis through the generation of reactive oxygen species and the activation of the MAPK and PI3K/Akt pathways .
Comparison with Similar Compounds
Momordin I is similar to other ribosome-inactivating proteins such as MAP30 and ricin. it is unique in its specific structure and the pathways it targets. For example, while MAP30 also inhibits protein synthesis and exhibits antiviral properties, the specific residues involved in its activity differ from those in this compound . Other similar compounds include triterpenoid saponins like elatosides and senegasaponins, which share structural similarities but differ in their biological activities and mechanisms of action .
Properties
CAS No. |
95851-40-4 |
---|---|
Molecular Formula |
C41H64O13 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 |
InChI Key |
HWYBGIDROCYPOE-UDXSKONJSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
235 - 240 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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